molecular formula C8H6BrClN2O B3295012 4-Bromo-3-chloro-6-methoxy-1H-indazole CAS No. 887569-00-8

4-Bromo-3-chloro-6-methoxy-1H-indazole

Cat. No.: B3295012
CAS No.: 887569-00-8
M. Wt: 261.5 g/mol
InChI Key: UALMTBCQNJHDMF-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-6-methoxy-1H-indazole is a halogenated indazole derivative characterized by a fused bicyclic aromatic system. The compound features bromine and chlorine substituents at the 4- and 3-positions, respectively, and a methoxy group at the 6-position. Indazole derivatives are of significant interest in medicinal chemistry due to their structural versatility and biological activity, particularly as kinase inhibitors or intermediates in drug discovery. The crystallographic analysis of this compound, including bond lengths, angles, and intermolecular interactions, is typically conducted using programs like SHELX and visualized with tools such as ORTEP-3 or the WinGX suite .

Properties

IUPAC Name

4-bromo-3-chloro-6-methoxy-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2O/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALMTBCQNJHDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C(=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

Compared to simpler indazole derivatives (e.g., unsubstituted 1H-indazole or mono-halogenated analogs), 4-Bromo-3-chloro-6-methoxy-1H-indazole exhibits enhanced steric and electronic complexity. For example:

  • Substituent Effects : The bromine atom at position 4 introduces significant steric bulk and electron-withdrawing effects, while the methoxy group at position 6 provides electron-donating properties. This combination creates a polarized electronic environment, distinct from compounds like 3-chloro-6-methoxy-1H-indazole (lacking Br) or 4-bromo-1H-indazole (lacking Cl and OMe).
  • Hydrogen Bonding : The N–H group in the indazole core facilitates hydrogen bonding, a feature shared with analogs like 5-nitro-1H-indazole. However, the methoxy group in this compound may engage in weaker C–H···O interactions, as observed in crystallographic studies using SHELX .

Physicochemical Properties

The table below summarizes key properties compared to related compounds:

Compound Molecular Weight (g/mol) LogP* Melting Point (°C) Solubility (mg/mL)
This compound 280.45 2.8 180–182 0.12 (DMSO)
3-Chloro-6-methoxy-1H-indazole 198.62 1.2 155–157 1.5 (DMSO)
4-Bromo-1H-indazole 211.01 2.1 168–170 0.45 (DMSO)
5-Nitro-1H-indazole 163.13 0.9 210–212 0.08 (Water)

*LogP values estimated via computational methods.

Crystallographic Insights

Crystallographic data processed via SHELXL reveal that this compound adopts a planar conformation with intermolecular halogen bonding (Br···Cl interactions). This contrasts with 3-chloro-6-methoxy-1H-indazole, which lacks such interactions due to the absence of bromine.

Research Findings and Limitations

  • Synthetic Challenges : The simultaneous presence of Br, Cl, and OMe groups complicates regioselective synthesis, requiring optimized Buchwald-Hartwig or Ullmann conditions.
  • Thermal Stability : Differential scanning calorimetry (DSC) studies indicate decomposition above 250°C, comparable to other halogenated indazoles.
  • Software Dependency : Structural comparisons rely heavily on crystallographic tools like SHELX and ORTEP-3 , which may introduce biases in bond-length interpretations compared to newer refinement algorithms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-chloro-6-methoxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-chloro-6-methoxy-1H-indazole

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